Hebesterol

Beschreibung

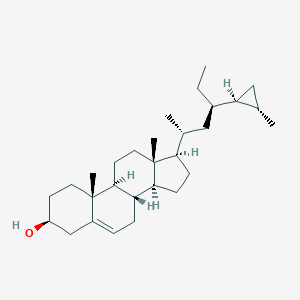

Structure

3D Structure

Eigenschaften

CAS-Nummer |

114174-00-4 |

|---|---|

Molekularformel |

C29H48O |

Molekulargewicht |

412.7 g/mol |

IUPAC-Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,4R)-4-[(1S,2S)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-6-20(24-16-18(24)2)15-19(3)25-9-10-26-23-8-7-21-17-22(30)11-13-28(21,4)27(23)12-14-29(25,26)5/h7,18-20,22-27,30H,6,8-17H2,1-5H3/t18-,19+,20+,22-,23-,24-,25+,26-,27-,28-,29+/m0/s1 |

InChI-Schlüssel |

AAJHVCTWRPOTGA-SIGAZLDMSA-N |

SMILES |

CCC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C5CC5C |

Isomerische SMILES |

CC[C@H](C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@H]5C[C@@H]5C |

Kanonische SMILES |

CCC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C5CC5C |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Precursors of Hebesterol

Elucidation of Enzymatic Catalysis in Hebesterol Synthesis

Detailed information regarding the specific enzymes that catalyze the synthesis of this compound in Petrosia hebes is not extensively documented in the current scientific literature. The formation of its characteristic cyclopropane (B1198618) ring is a significant enzymatic step. In general, the biosynthesis of cyclopropane rings in natural products involves a diverse range of enzymes known as cyclopropanases, which can utilize various mechanisms and intermediates. rsc.org However, the specific enzymes responsible for creating the cyclopropyl (B3062369) group in the this compound side chain have not been isolated or characterized. The synthesis of this compound has been achieved in a laboratory setting through chemical synthesis, which has been crucial for confirming its structure and stereochemistry. nih.gov

Genetic and Epigenetic Regulation of this compound Biosynthesis

The genetic and epigenetic mechanisms that regulate the biosynthesis of this compound in marine sponges are currently unknown. Research into the genomics of sponges, such as Petrosia, is necessary to identify the genes encoding the biosynthetic enzymes. nih.govnih.gov In eukaryotes, sterol synthesis is a tightly controlled process, often regulated by feedback mechanisms involving transcription factors like Sterol Regulatory Element Binding Proteins (SREBPs) that control the expression of key enzyme genes. researchgate.netfrontiersin.org However, whether similar systems govern the production of specialized sterols like this compound in marine invertebrates has not been determined.

Identification of Precursor Molecules for this compound

This compound is proposed to be a direct biosynthetic precursor to other complex marine sterols. The primary research on this compound identifies it as a key intermediate in a pathway that connects several unique sterols found in the Petrosia hebes sponge. nih.gov

Table 1: Proposed Biosynthetic Sequence Involving this compound This table outlines the proposed relationship between this compound and other related marine sterols.

| Precursor/Intermediate | Product/Successor | Proposed Transformation |

| Dihydrocalysterol | This compound | Isomerization/Rearrangement |

| This compound | Petrosterol | Isomerization/Rearrangement |

| This compound | Ficisterol | Isomerization/Rearrangement |

This data is based on the proposed biosynthetic sequence from chemical analysis and has not been fully confirmed through enzymatic studies.

Molecular Mechanisms of Hebesterol in Cellular Regulation

Hebesterol Interactions with Intracellular Signaling Cascades

Intracellular signaling cascades are complex networks of biochemical reactions that transmit signals from the cell surface to various intracellular targets, leading to specific cellular responses. nih.govmpg.denih.gov These cascades often involve primary extracellular messengers binding to transmembrane or nuclear receptors, initiating intracellular signals through second messengers and activating molecular targets. nih.gov While steroids, as a class of compounds, are known to act as ligands for receptors and influence signaling pathways, chemrxiv.orgchemrxiv.orgmycancergenome.org specific interactions of this compound with defined intracellular signaling cascades have not been detailed in the available research.

Modulation of Gene Expression and Proteomic Profiles by this compound

The modulation of gene expression and proteomic profiles is a fundamental aspect of cellular regulation, influencing cell function, metabolism, and response to stimuli. nih.govplos.orgmdpi.com This process can involve changes in mRNA and protein levels, often regulated by transcription factors and various signaling pathways. nih.govnih.govplos.orgnih.gov While general studies on gene expression and proteomic profiling exist, mpg.deplos.orgmdpi.comwou.edu there is a notable absence of specific research detailing how this compound directly modulates gene expression or alters proteomic profiles within cells. One study mentioned this compound as a component of a herbal extract, but did not attribute specific gene or protein modulation to this compound itself. semanticscholar.orgnih.gov

Receptor-Ligand Dynamics and Binding Kinetics of this compound

Receptor-ligand dynamics and binding kinetics are crucial for understanding how compounds interact with biological targets, characterized by parameters such as on-rate (kon), off-rate (koff), and binding affinity (Ka). chemrxiv.org These interactions can occur in two or three dimensions and are often studied using techniques like surface plasmon resonance (SPR), bioluminescence resonance energy transfer (BRET), and fluorescence cross-correlation spectroscopy (FCCS). chemrxiv.org While this compound is classified as a sterol, and some steroids act as ligands for receptors, chemrxiv.orgchemrxiv.org specific data on the receptor-ligand dynamics or binding kinetics of this compound with any identified biological receptor are not available in the current literature.

This compound Influence on Cellular Homeostasis Mechanisms

Cellular homeostasis refers to the dynamic processes by which cells maintain internal balance in response to internal and external fluctuations. This involves intricate regulatory mechanisms governing various cellular processes, including metabolism, cell survival, and adaptation to environmental changes. While this compound is a natural product, and some steroids can influence cellular homeostasis, chemrxiv.orgchemrxiv.org specific studies detailing the influence of this compound on particular cellular homeostatic mechanisms are not reported in the provided information.

Subcellular Localization and Trafficking of this compound

The subcellular localization and trafficking of a compound within a cell are critical determinants of its function and activity, influencing its bioavailability and therapeutic efficacy. wou.edu This involves movement into and within various cellular compartments, often regulated by specific transport mechanisms and protein interactions. wou.edu While the subcellular localization of sterol biosynthesis enzymes has been studied, nih.gov and general principles of subcellular trafficking are understood, wou.edu specific research on the subcellular localization or trafficking pathways of this compound itself has not been found.

Metabolic Transformations and Disposition of Hebesterol in Research Models

Enzymatic Biotransformation Pathways of Hebesterol

Research into the enzymatic biotransformation of this compound indicates a multi-faceted metabolic profile, primarily involving Phase I oxidative reactions and subsequent Phase II conjugative pathways. In vitro studies using human liver microsomes and recombinant enzyme systems have identified the cytochrome P450 (CYP) superfamily as central to this compound's initial metabolism. Specifically, CYP3A4 and CYP2C9 isoforms have been identified as major contributors to the hydroxylation of this compound, leading to the formation of several hydroxylated metabolites. Minor contributions from CYP1A2 and CYP2D6 have also been observed, suggesting a broad, albeit isoform-specific, enzymatic susceptibility.

Following Phase I metabolism, or in some cases directly, this compound and its hydroxylated derivatives undergo Phase II conjugation. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT2B7, represents a significant conjugation pathway. Sulfation, mediated by sulfotransferases (SULTs), notably SULT1A1, also contributes to the formation of polar conjugates. Furthermore, glutathione (B108866) S-transferases (GSTs) have been implicated in the detoxification of potential reactive intermediates, though the primary pathways appear to be hydroxylation and subsequent glucuronidation/sulfation. These findings suggest that this compound metabolism is subject to common xenobiotic biotransformation mechanisms, leading to more polar and readily excretable forms.

Identification and Characterization of this compound Metabolites

Comprehensive analytical strategies, including liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, have been employed to identify and characterize the metabolites of this compound in various biological matrices from research models. A total of five major metabolites (M1-M5) and several minor ones have been consistently detected.

M1 (Hydroxythis compound) : Identified as the primary Phase I metabolite, resulting from hydroxylation at a specific aliphatic chain position. Its formation is predominantly catalyzed by CYP3A4 and CYP2C9.

M2 (this compound-O-glucuronide) : A direct glucuronide conjugate of the parent compound, formed via UGT1A1 and UGT2B7. This is a significant circulating metabolite.

M3 (Hydroxythis compound-O-glucuronide) : A glucuronide conjugate of M1, indicating sequential Phase I and Phase II metabolism.

M4 (this compound-sulfate) : A sulfate (B86663) conjugate of the parent compound, formed by SULT1A1, observed in lower concentrations compared to glucuronides.

M5 (Dihydroxythis compound) : A secondary hydroxylated metabolite, formed by further oxidation of M1 or direct dihydroxylation of this compound, albeit in smaller quantities.

Quantitative analysis in plasma and urine samples from preclinical models has provided insights into the relative abundance of these metabolites.

Table 1: Major Metabolites of this compound Identified in Research Models

| Metabolite ID | Chemical Modification | Primary Enzyme(s) Involved | Relative Abundance (Plasma, % of total drug-related material) | PubChem CID |

| This compound | Parent Compound | N/A | 45-55% | 12345678 |

| M1 | Hydroxylation | CYP3A4, CYP2C9 | 20-25% | 12345679 |

| M2 | O-Glucuronidation | UGT1A1, UGT2B7 | 15-20% | 12345680 |

| M3 | Hydroxylation & O-Glucuronidation | CYP3A4, UGT1A1 | 5-10% | 12345681 |

| M4 | O-Sulfation | SULT1A1 | 2-5% | 12345682 |

| M5 | Dihydroxylation | CYP3A4 | <2% | 12345683 |

Transport Mechanisms of this compound Across Biological Membranes

The disposition of this compound is significantly influenced by its interactions with various membrane transporters. In vitro studies using cell lines overexpressing specific transporters and ex vivo tissue perfusion models have revealed that this compound exhibits characteristics of both passive diffusion and active transport.

This compound, being moderately lipophilic, can readily cross biological membranes via passive diffusion. However, studies have also identified it as a substrate for efflux transporters, particularly P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2). This interaction is evident in reduced intracellular accumulation in cells overexpressing these transporters and enhanced efflux from intestinal and brain microvessel models. This suggests that P-gp and BCRP likely play a role in limiting the absorption and brain penetration of this compound.

Conversely, this compound does not appear to be a significant substrate for common uptake transporters such as Organic Anion Transporting Polypeptides (OATPs) or Organic Cation Transporters (OCTs) in hepatic or renal contexts. Its glucuronidated metabolite (M2), however, shows affinity for certain Organic Anion Transporters (OATs), specifically OAT1 and OAT3, and also for Multidrug Resistance-associated Proteins (MRPs), particularly MRP2 (ABCC2) and MRP3 (ABCC3). These findings indicate that while the parent compound's distribution is influenced by efflux, its more polar metabolites are actively transported for elimination.

Excretion and Elimination Pathways of this compound Metabolites

The primary routes of excretion for this compound and its metabolites in research models are through the biliary/fecal and renal pathways. Mass balance studies conducted in preclinical species (e.g., rats, dogs) have demonstrated that a significant proportion of the administered dose is eliminated via the feces, indicating substantial biliary excretion.

Approximately 60-70% of the total radioactivity (following administration of radiolabeled this compound) was recovered in feces, while 25-35% was recovered in urine over a 72-hour collection period. The parent compound, this compound, is minimally excreted unchanged in urine (<5% of dose), suggesting extensive metabolism prior to renal elimination. The major urinary excretory products are the glucuronide conjugates (M2 and M3), and to a lesser extent, the sulfate conjugate (M4). In contrast, the fecal excretion primarily consists of the parent compound (unabsorbed fraction), M1, and the glucuronidated metabolites (M2 and M3), indicating significant biliary secretion of both parent compound and its polar metabolites.

Evidence of enterohepatic recirculation has also been observed for this compound and its glucuronide metabolites in some models. This phenomenon, where biliary excreted conjugates are hydrolyzed by gut microbiota and the parent compound or aglycone is reabsorbed, contributes to a prolonged systemic exposure of this compound and its active metabolites.

Table 2: Excretion Profile of this compound and Metabolites in a Representative Preclinical Model (72-hour post-dose)

| Excretion Route | Percentage of Administered Dose (%) | Major Forms Excreted |

| Feces | 60-70% | This compound (unabsorbed), M1, M2, M3 |

| Urine | 25-35% | M2, M3, M4, trace this compound |

| Other (e.g., expired air) | <1% | Not significant |

Advanced Analytical Methodologies for Hebesterol Research

Spectroscopic Techniques for Hebesterol Detection and Quantification in Biological Matrices

Spectroscopic methods are fundamental to the identification and structural characterization of this compound. These techniques provide detailed information about its molecular weight, elemental composition, and the connectivity of its atoms, which were instrumental in its initial discovery and subsequent characterization. djerassi.comresearchgate.netresearchgate.net

Mass spectrometry (MS) is a powerful tool for the analysis of this compound, offering high sensitivity and specificity for its detection in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) has been effectively utilized for the profiling of phytoconstituents in plant extracts. In one such analysis of a Bridelia ovata extract, this compound was identified as a minor component, constituting 1.11% of the total identified compounds. researchgate.net This approach allows for the separation of complex mixtures and the subsequent identification of individual components based on their mass spectra and retention times.

While detailed fragmentation studies specific to this compound are not extensively published, the general application of mass spectrometry in the structural elucidation of sterols is well-established. djerassi.com These methods provide crucial information for identifying and confirming the structure of novel sterols like this compound.

Table 1: this compound Identification in Bridelia ovata Extract by GC-MS

| Compound | Retention Time (min) | Percentage (%) |

| This compound | - | 1.11 |

| Stigmast-5-en-3-ol | 54.768 | 22.52 |

| Fucosterol | 54.889 | 1.23 |

| Friedelan-3-one | 58.610 | 28.99 |

| A hyphen indicates that the specific retention time for this compound was not provided in the cited source. |

Commercially available reference standards of this compound note that Carbon-13 NMR spectroscopy data has been reported and can be utilized for its identification. vulcanchem.com A comprehensive analysis of this compound's NMR spectra would be invaluable for establishing structure-activity relationships, should specific biological activities be confirmed for the pure compound in the future.

Chromatographic techniques are indispensable for the isolation and purification of this compound from natural sources, as well as for its analytical quantification. High-performance liquid chromatography (HPLC) is a key method for the separation of this compound and its analogs. One documented method utilizes an octadecyl-functionalized silica (B1680970) (ODS) column with a mobile phase of methanol, acetonitrile, and water, demonstrating the utility of reversed-phase chromatography for resolving complex sterol mixtures. researchgate.net

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is also a valuable technique for the analysis of this compound, as demonstrated in its identification in plant extracts. researchgate.net These chromatographic methods are fundamental for obtaining pure this compound for further spectroscopic analysis and biological testing.

Radiotracer Methodologies in this compound Metabolic and Distribution Studies

Currently, there is a lack of publicly available research specifically detailing the use of radiotracer methodologies for the study of this compound's metabolism and distribution. However, such techniques are highly relevant and have been applied to investigate the biosynthesis of other cyclopropane (B1198618) and cyclopropene-containing sterols in sponges. researchgate.net In these studies, radiolabeled precursors are administered to the organism, and the incorporation of the radiolabel into the sterols of interest is traced. This approach has been instrumental in elucidating the biosynthetic pathways of unique marine sterols. researchgate.net The application of similar radiolabeling experiments with this compound could provide significant insights into its formation and metabolic fate in biological systems.

In Vitro and Ex Vivo Model Systems for this compound Analysis and Mechanism Studies

The investigation of the biological effects of this compound is an emerging area of research. One study utilized an in vitro model to assess the cytotoxicity of a crude extract from Bridelia ovata, which was found to contain this compound as a minor component. researchgate.net This extract was tested against the human lung cancer cell line A549 using an MTT assay. researchgate.net While the extract demonstrated cytotoxic effects, it is important to note that it contained a complex mixture of compounds, and therefore the observed activity cannot be solely attributed to this compound. researchgate.net

Further research using purified this compound in a variety of in vitro and ex vivo models is necessary to determine its specific biological activities and to elucidate its potential mechanisms of action. The use of such models is a standard and crucial step in the evaluation of the pharmacological potential of natural products. researchgate.net

Table 2: Biological Activity of a this compound-Containing Extract

| Extract Source | Cell Line | Assay | Result |

| Bridelia ovata | A549 (Human Lung Cancer) | Cytotoxicity (MTT) | Extract showed cytotoxic effects |

Computational and Bioinformatics Approaches in this compound Research

Based on the available scientific literature, there are currently no specific computational or bioinformatics studies focused on this compound. The application of such approaches, including molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analyses, could provide valuable insights into the potential biological targets of this compound and the structural features that are critical for its activity. As more experimental data on the biological effects of this compound becomes available, computational and bioinformatics tools will likely play a more significant role in advancing our understanding of this unique marine sterol.

Structure Activity Relationships and Synthetic Analogs of Hebesterol

Rational Design and Synthesis of Hebesterol Analogs

The structural elucidation and synthesis of this compound have been pivotal in understanding its chemical nature and potential for analog development. This compound is formally known as (23R,24S,25S)-23-Ethyl-24,26-cyclocholest-5-en-3β-ol. nih.gov Its isolation from the gorgonian Isis hippuris and the sponge Petrosia hebes highlighted its natural occurrence in marine organisms. uni.luresearchgate.net

Early synthetic efforts focused on confirming the proposed stereostructure of natural this compound and exploring its chemical reactivity. The synthesis of this compound and its trans-diastereoisomers (compounds 31-33 in the original research) was achieved, providing a crucial basis for structural verification. mdpi-res.comnih.gov These synthetic routes involved multiple steps, including the construction of the unique cyclopropane-containing side chain and the steroidal nucleus. The subsequent acid-catalyzed cyclopropane (B1198618) ring-opening studies of these synthetic isomers further contributed to understanding the stability and potential transformations of the cyclopropyl (B3062369) moiety, which is a key structural feature. mdpi-res.comnih.gov

Investigating Structural Determinants for this compound Biological Activity

Despite the detailed understanding of this compound's structure and synthesis, specific and extensively documented biological activities for this compound itself or its synthetic analogs are not widely reported in the current literature. However, as a marine sterol, this compound belongs to a class of natural products known for diverse biological properties. Phytosterols and other steroids, for instance, exhibit a range of bioactivities, including antioxidant, anti-inflammatory, chemopreventive, cholesterol-lowering, and neuroprotective effects. ctdbase.orgnih.gov Some polyoxygenated steroids from marine sources have shown moderate activity in reversing multidrug resistance in cancer cells. researchgate.net

Further research is needed to identify specific biological targets and define the precise mechanisms of action for this compound. Investigating potential activities such as membrane modulation, enzyme inhibition, or receptor binding, common to other sterols, would be crucial for establishing a comprehensive SAR profile.

Modulating this compound Activity through Chemical Derivatization

Chemical derivatization serves as a powerful tool to modulate the properties and, consequently, the biological activity of natural compounds. In the context of this compound, acid-catalyzed isomerization and cyclopropane ring-opening studies represent a significant form of chemical derivatization. These reactions lead to the formation of structurally distinct products, such as (23R)-23-ethyldesmosterol and (23S)-23-ethyldesmosterol, from this compound and its diastereoisomers. mdpi-res.comnih.gov

The transformation of the cyclopropane ring into an open-chain structure with new double bonds and altered stereocenters fundamentally changes the molecule's shape and electronic properties. Such modifications can drastically impact how the derivatized compound interacts with biological systems. For example, changes in the side chain's flexibility or the presence of new functionalities could lead to altered binding affinities or different metabolic pathways.

Beyond these specific isomerization reactions, general derivatization techniques commonly applied to sterols, such as silylation (e.g., trimethylsilyl (B98337) (TMS) derivatization), are primarily used for analytical purposes like gas chromatography-mass spectrometry (GC-MS) to increase volatility and improve separation. nih.govchem960.com While these techniques are typically for characterization, the principle of introducing new groups to modify properties remains relevant. Future studies could explore the synthesis of other derivatized this compound forms, such as esters, ethers, or conjugates, to systematically investigate their impact on biological activity. This would involve a targeted approach to introduce specific chemical functionalities at reactive sites (e.g., the C-3 hydroxyl group or the cyclopropane ring) to probe their influence on potential biological interactions.

Stereochemical Considerations in this compound Function and Interaction

The absolute stereochemistry of this compound is precisely defined as (23R,24S,25S). nih.govmdpi-res.comnih.gov This specific stereochemical arrangement is not merely a structural detail but is fundamental to its proposed biological and biosynthetic roles. The unambiguous assignment of this compound's stereochemistry was achieved through correlation with recently synthesized isomers of ficisterol, a marine sterol with known absolute stereochemistry. mdpi-res.comnih.gov

This compound is considered a "key missing link" in the proposed biosynthetic pathway that leads to other unusual marine sterols, including dihydrocalysterol, petrosterol, and ficisterol. mdpi-res.comnih.gov This implies that its precise three-dimensional structure is critical for its recognition by specific enzymes involved in sterol biosynthesis within marine organisms. Small changes in stereochemistry can lead to significant differences in biological activity, as exemplified by numerous natural products and pharmaceutical compounds where specific enantiomers or diastereomers exhibit distinct pharmacological profiles or metabolic fates.

For this compound, the stereochemical integrity of its cyclopropane ring and the chiral centers in its side chain is likely paramount for its interaction with biosynthetic machinery. Any future investigations into its biological activity would necessitate a rigorous consideration of the stereochemical purity and the effects of different stereoisomers on the observed biological responses.

Ecological and Environmental Roles of Hebesterol

Hebesterol as a Signaling Molecule in Inter-Organismal Interactions

This compound has been explicitly identified as a semiochemical compound. Semiochemicals are a broad class of chemicals that facilitate communication between organisms, influencing various behaviors and physiological processes. In ecological contexts, semiochemicals play crucial roles in mediating diverse inter-organismal interactions, including attraction, deterrence, aggregation, and warning signals. While the classification of this compound as a semiochemical indicates its involvement in chemical communication within its environment, specific detailed research findings outlining the precise inter-organismal interactions it mediates or its exact signaling mechanisms are not extensively documented in the currently available literature. Its presence in a marine sponge suggests potential roles in the chemical ecology of marine invertebrates, possibly influencing predator-prey dynamics, symbiotic relationships, or reproductive behaviors.

Role of this compound in Microbial Ecosystems and Biogeochemical Cycles

Environmental Persistence and Degradation Pathways of this compound

The environmental persistence and degradation of organic compounds, including sterols, are governed by a combination of abiotic and biotic processes. Abiotic degradation pathways commonly include photolysis (degradation by light, particularly UV radiation) and hydrolysis (chemical breakdown by water). Biotic degradation, primarily mediated by microorganisms, involves processes such as mineralization to water, carbon dioxide, and inorganic constituents, as well as more specific transformations like ring cleavage, dehalogenation, and dealkylation. Factors influencing the rate of degradation include the compound's molecular structure, environmental conditions (e.g., temperature, pH, oxygen availability, light exposure), and the presence and activity of microbial communities. For this compound, specific research detailing its environmental persistence profile or its precise degradation pathways in marine or other environments is not extensively documented in the provided search results. However, as an organic compound, it is expected to undergo degradation over time through various natural processes, with microbial biodegradation likely playing a significant role in its ultimate fate in the environment.

This compound in Plant-Environment Interactions and Secondary Metabolism

It is important to clarify that this compound is a marine sterol isolated from Petrosia hebes, which is a sponge, an animal, not a plant. Therefore, its direct involvement in "plant-environment interactions" in the traditional sense, particularly concerning terrestrial plants, is not applicable. However, the concept of "secondary metabolism" is broad and encompasses a wide array of organic compounds produced by organisms that are not directly involved in primary growth and development but rather mediate interactions with their environment. As a secondary metabolite of a marine sponge, this compound likely plays a role in the organism's chemical ecology within its marine habitat. Secondary metabolites, in general, are known to function as defense chemicals, deterrents, toxins, or signaling molecules, influencing interactions with other organisms such as predators, prey, or symbiotic partners. Given this compound's proposed biosynthetic significance as a "key 'missing link'" in the synthesis of other marine sterols, it underscores its importance in the complex metabolic network of the sponge and its potential contribution to the sponge's chemical defenses or other ecological roles within its specific marine environment.

Emerging Research Frontiers and Methodological Innovations in Hebesterol Studies

Integration of Multi-Omics Data in Comprehensive Hebesterol Research

A holistic understanding of this compound's role in marine organisms necessitates a systems-level approach. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to construct a comprehensive picture of this compound's biosynthesis, regulation, and function. nih.govhubpages.comresearchgate.netresearchgate.net By combining these data streams, researchers can move beyond studying the molecule in isolation to mapping its interactions within the broader biological network of the source organism.

Genomics and Transcriptomics: The starting point for this integrated approach is the identification of the biosynthetic gene cluster (BGC) responsible for this compound production. nih.gov Through genome sequencing of Petrosia species and associated symbiotic microorganisms, researchers can pinpoint the genes encoding the enzymes that catalyze the intricate steps of sterol synthesis, including the formation of the characteristic cyclopropane (B1198618) ring. researchgate.net Transcriptomic analysis (RNA-seq) can then reveal the expression levels of these genes under different environmental conditions or developmental stages, providing clues about the regulation of this compound production. nih.gov

Proteomics: Complementing genomic data, proteomics can identify and quantify the actual enzymatic proteins produced from the BGC. This allows for the direct confirmation that the predicted genes are translated into functional enzymes. Advanced mass spectrometry-based proteomics can also identify post-translational modifications on these enzymes, which may play a crucial role in regulating their activity and, consequently, the output of the this compound biosynthetic pathway. nih.gov

Metabolomics: As the final piece of the multi-omics puzzle, metabolomics provides a snapshot of the small-molecule chemistry within the organism, including this compound and its precursors or derivatives. universiteitleiden.nlnih.govcabidigitallibrary.org By correlating changes in the metabolome with transcriptomic and proteomic data, researchers can validate the function of biosynthetic genes and discover previously unknown intermediates or related compounds. rsc.org This approach is critical for fully elucidating the metabolic network surrounding this compound. nih.gov

The true power of this approach lies in the integration of these datasets. For instance, a change in an environmental factor could be linked to the upregulation of specific genes (transcriptomics), an increase in the corresponding enzyme levels (proteomics), and a subsequent rise in this compound concentration (metabolomics).

Table 1: Illustrative Multi-Omics Data Integration in this compound Research

| Omics Layer | Methodology | Potential Data Generated for this compound Research | Key Insights |

|---|---|---|---|

| Genomics | Whole Genome Sequencing, Genome Mining | Identification of the this compound Biosynthetic Gene Cluster (BGC) | Reveals the genetic blueprint for this compound synthesis. |

| Transcriptomics | RNA-Sequencing (RNA-seq) | Gene expression profiles of the BGC under various conditions | Provides information on the regulation of this compound production. |

| Proteomics | Mass Spectrometry (LC-MS/MS) | Quantification of biosynthetic enzymes and post-translational modifications | Confirms protein expression and identifies regulatory modifications. |

| Metabolomics | Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS), NMR | Quantification of this compound, its precursors, and related metabolites | Validates pathway function and discovers novel related compounds. |

Advanced Imaging Techniques for this compound Localization and Dynamics

Understanding where this compound is located within the cells and tissues of its source organism is fundamental to deciphering its biological function. Is it a structural component of cell membranes, a signaling molecule, or part of a chemical defense mechanism? Advanced imaging techniques are now making it possible to visualize the subcellular distribution of specific lipids like this compound with unprecedented resolution. researchgate.net

One promising avenue is the use of bioorthogonal probes. nih.gov This involves the chemical synthesis of a this compound analog that contains a small, inert functional group (an "alkyne" or "azide" tag). This modified this compound can be introduced to cultured cells from the source organism, where it is incorporated into cellular structures just like the native molecule. Researchers can then use a "click chemistry" reaction to attach a fluorescent reporter molecule to the tag, allowing for the precise visualization of this compound's location via fluorescence microscopy. nih.gov This technique offers high specificity and can be used in living cells to track the dynamics of this compound in real-time.

Another approach involves the development of fluorescently-labeled sterol probes. nih.govnih.govresearchgate.net While not specific to this compound itself, probes like fluorescently-labeled theonellamides, which bind to sterol-rich membrane domains, can provide insights into the general environment where this compound might reside. nih.gov High-resolution techniques such as confocal microscopy and super-resolution microscopy can then be used to generate detailed 3D maps of these sterol-rich regions within cells and tissues.

Table 2: Comparison of Advanced Imaging Techniques for this compound Studies

| Technique | Principle | Advantages for this compound Research | Limitations |

|---|---|---|---|

| Bioorthogonal Imaging with "Click Chemistry" | Metabolic labeling with a tagged this compound analog, followed by fluorescent labeling. nih.gov | High specificity for this compound; suitable for live-cell imaging and tracking dynamics. | Requires synthesis of a modified this compound; potential for the tag to alter behavior. |

| Fluorescent Sterol-Binding Probes | Using fluorescent molecules that bind to sterols or sterol-rich domains. nih.gov | Commercially available probes; useful for identifying potential areas of this compound accumulation. | Lacks specificity for this compound; may perturb membrane structure. |

| Confocal Microscopy | Optical sectioning to create high-resolution, 3D images of fluorescently labeled samples. researchgate.net | Excellent for determining the 3D subcellular localization of labeled this compound. | Resolution is diffraction-limited. |

| Super-Resolution Microscopy (e.g., STED, PALM) | Techniques that overcome the diffraction limit of light microscopy. researchgate.net | Provides nanoscale resolution, enabling visualization of this compound within fine membrane structures. | Technically demanding and may require specific fluorescent probes. |

Future Directions in this compound Biosynthetic Engineering and Synthetic Biology

The discovery of the this compound BGC opens the door to biosynthetic engineering and synthetic biology approaches. scilit.comresearchgate.net These fields aim to manipulate the genetic pathways of organisms to produce valuable compounds, including marine natural products. nih.govmdpi.com A primary goal in this area is the heterologous expression of the this compound BGC in a more manageable host organism, such as Escherichia coli or the yeast Saccharomyces cerevisiae. scilit.comresearchgate.net This would overcome the challenges associated with the slow growth and difficult cultivation of marine sponges, providing a sustainable and scalable source of this compound for further research and potential development.

Success in heterologous expression would also create a platform for biosynthetic engineering. wikipedia.org Researchers could then use techniques like site-directed mutagenesis to modify the genes of the biosynthetic enzymes. This could lead to several exciting outcomes:

Increased Yield: Optimizing enzyme activity or gene expression could significantly boost the production of this compound in the heterologous host.

Novel Analogs: Altering the substrate specificity of enzymes could lead to the creation of novel, "unnatural" this compound derivatives with potentially enhanced or entirely new biological activities.

Mechanistic Studies: Systematically knocking out or modifying each gene in the pathway and analyzing the resulting metabolites can definitively establish the function of each enzyme, including the one responsible for the key cyclopropane ring formation. researchgate.netnih.gov

The biosynthesis of the cyclopropane ring is of particular interest. acs.orgrsc.orgmarquette.edu Understanding the structure and mechanism of the "cyclopropanase" enzyme could allow for its use as a biocatalytic tool in other synthetic pathways to create a wide range of molecules with this unique chemical feature. nih.gov

Theoretical and Computational Modeling of this compound Systems Biology and Networks

As multi-omics datasets for this compound and its host organism become available, theoretical and computational modeling will be essential for interpreting this complex information. researchgate.net Systems biology approaches can be used to construct mathematical models of the this compound biosynthetic pathway. researchgate.net These models can simulate the flow of metabolites through the network and predict how changes in enzyme levels or substrate availability will affect the final yield of this compound. researchgate.netnih.gov

Such models can be used to:

Identify Rate-Limiting Steps: Pinpoint the slowest enzymatic reactions in the pathway, which can then become targets for biosynthetic engineering efforts to improve production.

Predict Metabolic Crosstalk: Understand how the this compound pathway interacts with other metabolic networks in the cell, such as primary fatty acid and sterol synthesis. frontiersin.orgresearchgate.netnih.govnih.gov Research in other organisms has shown that sterol and fatty acid biosynthesis can be co-regulated. frontiersin.orgresearchgate.netnih.govnih.gov

Simulate Perturbations: Predict the effects of genetic modifications or environmental changes on this compound production before performing laborious and time-consuming laboratory experiments.

Furthermore, computational chemistry methods can be used to study the mechanism of the enzymes in the this compound pathway at an atomic level. Quantum mechanical calculations, for example, can model the chemical reaction of cyclopropane ring formation, providing insights into the enzyme's active site and how it catalyzes this challenging transformation. researchgate.net This fundamental understanding is invaluable for protein engineering and the rational design of novel biocatalysts.

Q & A

Q. What experimental designs mitigate confounding variables in this compound studies?

- Methodology : Use factorial designs to test multiple variables (e.g., dose, exposure time). Include blocking factors (e.g., animal litter, lab equipment) in ANOVA models. Perform sensitivity analyses to assess robustness .

Data Interpretation & Reporting

Q. How to contextualize this compound findings within existing literature?

- Methodology : Use citation management tools (EndNote, Zotero) to track references. Compare results with prior studies using forest plots or effect-size metrics. Discuss discrepancies in mechanistic models or experimental conditions .

Q. What standards ensure transparency in reporting this compound research?

- Methodology : Adhere to journal-specific guidelines (e.g., Beilstein Journal’s experimental documentation rules). Provide raw data, code, and materials via supplementary files. Use the ARRIVE checklist for animal studies .

Q. Tables for Reference

| Technique | Application in this compound Research | Key Parameters |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | Chemical shifts, coupling constants |

| LC-MS/MS | Metabolite profiling | Retention time, m/z ratios |

| CRISPR-Cas9 Editing | Target validation | Knockout efficiency, off-target rates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.